Product packaging for 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine(Cat. No.:CAS No. 943323-55-5)

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B1441999
CAS No.: 943323-55-5
M. Wt: 212.05 g/mol
InChI Key: MGOYMEQGRDQCME-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine ( 943323-55-5) is a premium brominated 7-azaindole derivative serving as a versatile heterocyclic building block in organic synthesis and medicinal chemistry research . This compound, with a molecular formula of C 7 H 6 BrN 3 and a molecular weight of 212.05 g/mol, is characterized by its high purity, typically ≥95% to 98% . The bromine substituent at the 4-position and the amine group at the 6-position of the pyrrolo[2,3-b]pyridine core make it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, facilitating the exploration of novel molecular structures . Researchers utilize this compound primarily in the synthesis of more complex heterocyclic systems, particularly in the development of kinase inhibitors and other small-molecule therapeutics . Its calculated physicochemical properties include a topological polar surface area (TPSA) of 54.7 Ų and a LogP of 1.91, which are relevant parameters for drug discovery . Handling and Safety: This product is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and safety goggles, is recommended. For Research and Further Manufacturing Use Only. Not for Human or Veterinary Use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B1441999 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 943323-55-5

Properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOYMEQGRDQCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696645
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943323-55-5
Record name 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Construction

The pyrrolo[2,3-b]pyridine scaffold is commonly constructed via cyclization reactions starting from pyridine or azaindole precursors. Methods include:

Regioselective Bromination

Bromination is typically performed using N-bromosuccinimide (NBS) or bromine under controlled conditions to ensure selectivity at the 4-position of the core. The electronic properties of the pyrrolo[2,3-b]pyridine ring direct bromination preferentially to the 4-position.

Amination at the 6-Position

Introduction of the amine group at the 6-position can be achieved by:

Representative Synthetic Route

The following table summarizes a plausible synthetic route based on analogous literature for pyrrolo[2,3-b]pyridine derivatives:

Step Starting Material Reagent/Condition Product Notes
1 2-Aminopyridine derivative α-Haloketone, base Pyrrolo[2,3-b]pyridine core Cyclization
2 Pyrrolo[2,3-b]pyridine NBS or Br₂, solvent (e.g., DMF) 4-Bromo-pyrrolo[2,3-b]pyridine Regioselective bromination
3 4-Bromo-pyrrolo[2,3-b]pyridine-6-nitro Reducing agent (e.g., Fe/HCl) This compound Nitro reduction to amine

Stepwise Details

Step 1: Cyclization

  • 2-Aminopyridine reacts with an α-haloketone under basic conditions (e.g., K₂CO₃ in DMF), yielding the pyrrolo[2,3-b]pyridine core.

Step 2: Bromination

  • The core is treated with N-bromosuccinimide in a polar aprotic solvent (such as DMF) at low temperature to introduce a bromine atom selectively at the 4-position.

Step 3: Amination

  • If a nitro group is present at the 6-position, it can be reduced to an amine using iron powder and hydrochloric acid or catalytic hydrogenation.

Data Table: Physical and Chemical Properties

Property Value Reference
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Melting Point Not specified -
Purity (commercially available) ≥97%
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Topological Polar Surface Area 54.7 Ų
XLogP3-AA 1.7

Summary Table: Key Synthetic Considerations

Aspect Recommendation/Standard Practice
Core construction Cyclization of 2-aminopyridine with α-haloketone
Bromination NBS or Br₂, controlled temperature
Amination Nitro reduction or nucleophilic substitution
Purification Chromatography or recrystallization
Characterization NMR, MS, HPLC, elemental analysis

Chemical Reactions Analysis

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine with an azide group.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 4-azido-1H-pyrrolo[2,3-b]pyridin-6-amine.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₆BrN₃
  • Molecular Weight : 212.05 g/mol
  • CAS Number : 943323-55-5

The compound features a bromine atom at the fourth position of the pyrrole ring, which contributes to its unique chemical properties and potential biological activities. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Pharmaceutical Applications

  • Anti-Cancer Activity
    • Research indicates that 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine exhibits notable anti-cancer properties. Studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anti-cancer agent. For instance, derivatives of this compound have been evaluated for their activity against fibroblast growth factor receptors (FGFRs), which are implicated in various tumors. One study reported IC50 values for FGFR1–4 ranging from 7 to 712 nM, indicating potent inhibitory effects on these receptors .
  • Kinase Inhibition
    • The compound has been identified as a potential inhibitor of SGK-1 kinase, which plays a role in regulating sodium balance and cell proliferation in renal diseases. Inhibition of SGK-1 may offer therapeutic benefits in conditions such as chronic renal disease and cardiovascular disorders .
  • Antimicrobial Activity
    • Derivatives of this compound have been reported to possess antibacterial, antifungal, and antiviral activities. This broad spectrum of biological activity makes it a valuable candidate for developing new antimicrobial agents .

Case Study 1: Anti-Cancer Research

A study published in a peer-reviewed journal evaluated the anti-cancer efficacy of various pyrrolopyridine derivatives, including this compound. The results indicated significant inhibition of tumor cell growth in vitro, suggesting further investigation into its mechanism could lead to novel cancer therapies.

Case Study 2: Kinase Inhibition

Another research project focused on the role of SGK-1 kinase in renal cell proliferation was conducted using this compound. The findings demonstrated that treatment with this compound significantly reduced SGK-1 activity in renal cells, offering insights into potential treatments for kidney-related diseases.

Mechanism of Action

The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with specific molecular targets. For instance, it has been found to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can block their signaling pathways, leading to the inhibition of tumor growth and metastasis .

Comparison with Similar Compounds

Table 1: Comparison of Brominated Pyrrolopyridine Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Purity Key Differences Source
This compound 943323-55-5 C₇H₆BrN₃ 212.05 Br (C4), NH₂ (C6) ≥95% Reference compound
3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine 1190321-04-0 C₇H₆BrN₃ 212.05 Br (C3), NH₂ (C5) 97% Altered bromine/amine positions
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine 1000340-72-6 C₇H₆BrN₃ 212.05 Br (C6), NH₂ (C4) N/A Positional isomer; distinct reactivity
5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine 1190317-11-3 C₇H₆BrN₃ 212.05 Br (C5), NH₂ (C4) 95% Bromine at C5 affects electronic density

Key Findings:

Positional Isomerism : The placement of bromine and amine groups significantly impacts reactivity. For example, 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine may exhibit reduced steric hindrance compared to the 4-bromo isomer, favoring nucleophilic substitution at C2.

Hazard Profiles : 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine shares hazards (H302, H315) with the target compound, suggesting similar handling requirements.

Halogen-Substituted Derivatives

Table 2: Halogenated Pyrrolopyridine Analogs

Compound Name CAS Molecular Formula Substituents Key Properties Applications Source
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine 1015610-23-7 C₇H₄FIN₂ F (C5), I (C4) Higher molecular weight (270.02 g/mol) Radiolabeling or imaging probes
5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine 951626-91-8 C₇H₄BrClN₂ Br (C5), Cl (C3) Increased lipophilicity (logP ~2.5) Kinase inhibitor intermediates

Key Findings:

Multi-Halogen Effects : The presence of both fluorine and iodine in 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine enhances its utility in radiopharmaceuticals due to iodine’s isotopic properties.

Chlorine Substitution: 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine demonstrates greater metabolic stability compared to non-chlorinated analogs, making it suitable for in vivo studies.

Heterocycle-Modified Analogs

Table 3: Heterocyclic Variants

Compound Name CAS Molecular Formula Heterocycle Key Differences Applications Source
6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine 1803591-11-8 C₆H₅BrN₄ Pyrazolo[3,4-b]pyridine Additional nitrogen at C3 Anticancer agent scaffolds
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 2549188-36-3 C₈H₉IN₆ Pyrrolo[2,3-d]pyrimidine Fused pyrimidine ring; methyl at C7 Nucleotide analog synthesis

Key Findings:

Pyrazolo vs. Pyrrolo : The pyrazolo analog introduces a third nitrogen, enhancing hydrogen-bonding capacity, which is critical for kinase inhibition.

Pyrrolo-Pyrimidine Fusion : The pyrimidine ring in 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine mimics purine bases, enabling use in nucleotide-based therapeutics.

Non-Brominated Derivatives

Table 4: Methylated and Base Analogs

Compound Name CAS Molecular Formula Substituents Key Properties Source
1H-Pyrrolo[2,3-b]pyridin-6-amine 145901-11-7 C₇H₇N₃ NH₂ (C6) Base compound; no bromine
4-Methyl-1H-pyrrolo[2,3-b]pyridine 824-24-8 C₈H₈N₂ CH₃ (C4) Enhanced solubility in organic solvents

Key Findings:

Amine-Only Derivative : 1H-Pyrrolo[2,3-b]pyridin-6-amine serves as a precursor for introducing diverse substituents via palladium-catalyzed reactions.

Methyl Group Impact : 4-Methyl-1H-pyrrolo[2,3-b]pyridine exhibits improved solubility, facilitating use in solution-phase synthesis.

Biological Activity

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its structural features and biological activities. This compound has garnered attention for its interactions with various biological targets, particularly in the realms of cancer treatment and antimicrobial applications.

Chemical Structure and Properties

The compound is characterized by a pyrrolo[2,3-b]pyridine core, with a bromine atom at the 4-position and an amino group at the 6-position. Its molecular formula is C7H6BrN3\text{C}_7\text{H}_6\text{BrN}_3, and it has a molecular weight of 216.04 g/mol. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in chemical synthesis.

The precise mechanism of action for this compound remains partially elucidated; however, several studies indicate that it interacts with key enzymes involved in cellular signaling pathways:

  • Enzyme Interactions : This compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
  • Cell Signaling Pathways : It influences pathways such as the MAPK and PI3K pathways, which are essential for cell growth and survival. These interactions suggest a role in modulating gene expression and cellular metabolism .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis .
  • Case Studies : One study reported that derivatives of this compound showed significant activity against breast cancer cells, with IC50 values indicating effective dose-response relationships .

Antimicrobial Activity

This compound also shows potential as an antimicrobial agent:

  • Antibacterial Activity : It has been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, demonstrating potent antibacterial activity comparable to established antibiotics .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1H-pyrrolo[2,3-b]pyridineLacks bromine and amino substitutionsLess reactive; lower biological activity
4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amineChlorine instead of bromineDifferent reactivity; potential for varied biological effects
4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amineDifferent amino group positionAltered chemical properties; varied applications

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Bromination ReagentN-Bromosuccinimide (NBS)
SolventDMF or CH2Cl2
Reaction Temperature0–25°C
Purification MethodSilica Column Chromatography
Yield Range60–85%

Q. Table 2. Biological Applications of Pyrrolopyridine Derivatives

ApplicationTarget/MechanismReference
Kinase InhibitionJAK2, EGFR
Tau Protein ImagingNeurofibrillary Tangles
Antiangiogenic AgentsVEGF Signaling

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Reactant of Route 2
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine

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